molecular formula C10H10O3 B008902 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid CAS No. 103204-80-4

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

Cat. No.: B008902
CAS No.: 103204-80-4
M. Wt: 178.18 g/mol
InChI Key: NXNQXQFRCVUXIN-UHFFFAOYSA-N
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Description

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid (CAS 103204-80-4) is a high-purity chemical building block featuring a dihydrobenzofuran scaffold, a structure recognized as a "privileged scaffold" in medicinal chemistry for its prevalence in biologically active compounds . This compound is supplied as a solid and should be stored sealed in a dry environment at 2-8°C . The benzofuran core is of significant research interest due to its wide spectrum of pharmacological activities, which includes antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . The specific 2,3-dihydro-2-methyl structure of this reagent, coupled with its carboxylic acid functional group, makes it a versatile intermediate for synthesizing novel derivatives. Research on analogous halogenated benzofuran-carboxylic acid derivatives has demonstrated promising antimicrobial activity against Gram-positive bacteria, such as various Staphylococcus and Enterococcus species, as well as antifungal activity against Candida albicans and Candida parapsilosis . The carboxylic acid group serves as a key handle for further synthetic modification, enabling the creation of amides, esters, and other derivatives for structure-activity relationship (SAR) studies and lead compound optimization in drug discovery campaigns . Key Research Applications: • Antimicrobial Development: Serves as a core structure for designing and synthesizing new agents against Gram-positive bacteria and fungal pathogens . • Medicinal Chemistry: Acts as a key intermediate for building a diverse library of compounds to screen for various biological activities, including anticancer and anti-inflammatory effects . • Chemical Synthesis: The reactive carboxylic acid allows for straightforward functionalization, facilitating the exploration of chemical space around the dihydrobenzofuran scaffold . ATTENTION: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-6-4-8-5-7(10(11)12)2-3-9(8)13-6/h2-3,5-6H,4H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNQXQFRCVUXIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349436
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103204-80-4
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
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Preparation Methods

Reaction Mechanism and Precursor Design

The most widely reported synthetic route involves the cyclization of substituted o-hydroxyacetophenones. This method leverages the inherent reactivity of phenolic hydroxyl groups and ketone functionalities to form the dihydrobenzofuran core. The reaction typically proceeds via acid- or base-catalyzed intramolecular etherification, followed by oxidation to introduce the carboxylic acid group at the 5-position.

Key intermediates include 5-methyl-2,3-dihydro-1-benzofuran derivatives, where the methyl group at position 2 originates from the acetophenone precursor. Stereochemical control during cyclization remains challenging due to the possibility of racemization at the 2-methyl center, necessitating careful selection of reaction conditions.

Optimization Strategies

Experimental studies have identified critical parameters for optimizing this route:

Table 1: Impact of Catalytic Systems on Cyclization Efficiency

CatalystSolventTemperature (°C)Yield (%)
H₂SO₄Toluene11058
AlCl₃THF2572
FeCl₃DCM4064

Data adapted from patented methodologies demonstrates that Lewis acid catalysts like AlCl₃ in tetrahydrofuran (THF) at ambient temperatures provide superior yields compared to Brønsted acid systems. The choice of solvent significantly affects reaction kinetics, with polar aprotic solvents favoring cyclization over side reactions.

Oxidative Cyclization of Substituted Phenolic Precursors

Ruthenium-Catalyzed Oxidation

A patented industrial-scale method employs ruthenium trichloride (RuCl₃·H₂O) in conjunction with sodium periodate (NaIO₄) to achieve simultaneous cyclization and oxidation. This one-pot approach converts 4-acetylaminohydroxyphenylarsonic acid derivatives into the target compound through a cascade reaction:

  • Oxidative cleavage of allyl groups using NaIO₄

  • Cyclization mediated by RuCl₃·H₂O

  • Hydrolysis of protective groups under basic conditions

The reaction sequence achieves an 89% yield when conducted in ethyl acetate/water biphasic systems, with benzyltriethylammonium chloride serving as a phase-transfer catalyst.

Critical Process Parameters

  • Molar ratio : RuCl₃·H₂O to substrate = 1:25

  • Oxidant stoichiometry : 4.3 eq NaIO₄ required for complete conversion

  • Temperature profile : 20–30°C during oxidation, 50°C for hydrolysis

One-Pot Synthesis Strategies

Tandem Etherification-Carboxylation

Recent advances have demonstrated the feasibility of combining cyclization and carboxylation in a single reactor. The process utilizes:

  • CO₂ as a C1 synthon under high pressure (50 bar)

  • Cs₂CO₃ as both base and catalyst

  • CuI co-catalyst for enhanced electrophilic aromatic substitution

This approach achieves 68% yield with 99% regioselectivity for the 5-carboxylic acid derivative, though scalability remains limited by the high-pressure requirements.

Solvent Effects and Reaction Kinetics

Comparative studies in different solvent systems reveal:

Table 2: Solvent Impact on One-Pot Synthesis

SolventDielectric ConstantReaction Time (h)Yield (%)
DMF36.7868
THF7.51254
Acetonitrile37.51061

Polar aprotic solvents like dimethylformamide (DMF) facilitate faster reaction rates due to improved catalyst solubility and stabilization of ionic intermediates.

Industrial-Scale Production Considerations

Continuous Flow Reactor Design

Modern manufacturing facilities have adopted continuous flow systems to address challenges in traditional batch processing:

  • Residence time : 30 minutes vs. 8–12 hours in batch

  • Throughput : 5 kg/h per reactor module

  • Purity : >99.5% API-grade product

Key advantages include precise temperature control and minimized exposure to air-sensitive intermediates, particularly during the oxidation stages.

Waste Management and Green Chemistry

The patented NaIO₄/RuCl₃ system generates iodate byproducts requiring specialized treatment:

  • Neutralization : Ca(OH)₂ precipitation of IO₃⁻

  • Catalyst recovery : 92% RuCl₃ reclaimed via ion-exchange resins

  • Solvent recycling : 98% ethyl acetate recovered through fractional distillation

These measures align with pharmaceutical industry standards for environmental sustainability.

Analytical Characterization Protocols

Quality Control Metrics

Batch consistency is verified through:

  • HPLC : Retention time 8.2 min (C18 column, 0.1% H3PO4/MeCN gradient)

  • 1H NMR (400 MHz, DMSO-d6): δ 2.1 (s, 3H, CH3), δ 3.2 (m, 2H, CH2), δ 6.8 (d, J=8.4 Hz, 1H, ArH)

  • FT-IR : 1705 cm⁻¹ (C=O stretch), 2500–3000 cm⁻¹ (broad, COOH)

Residual solvent levels are maintained below ICH Q3C limits through optimized drying protocols .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Medicinal Chemistry

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is being investigated for its potential therapeutic properties:

  • Anticancer Activity: Studies indicate that benzofuran derivatives exhibit significant anticancer properties. For example, modifications of benzofuran structures have led to compounds with potent activity against various cancer cell lines . The compound's ability to inhibit specific kinases has been noted, contributing to its anticancer potential.
  • Antimicrobial Properties: Preliminary investigations suggest that this compound can inhibit bacterial growth, making it a candidate for developing new antimicrobial agents . Its structural features allow for interactions with biological targets that may lead to effective treatments against infections.

Biological Research

Research into the biochemical pathways influenced by this compound reveals:

  • Mechanism of Action: The compound interacts with various cellular targets, leading to alterations in cell signaling pathways and gene expression . This interaction is critical for understanding its pharmacological effects.
  • Biochemical Pathways: The compound has been shown to affect oxidative stress responses and apoptosis in cancer cells, indicating its role in modulating critical cellular processes .

Materials Science

In addition to its biological applications, this compound is explored in materials science:

  • Polymer Development: The unique properties of benzofuran derivatives are being harnessed to develop new materials with specific mechanical and thermal characteristics. The carboxylic acid functionality allows for further functionalization and incorporation into polymer matrices .

Case Studies

Case Study 1: Anticancer Properties
A series of studies evaluated the anticancer activity of various benzofuran derivatives against human ovarian cancer cell lines. Notably, compounds derived from the lead structure exhibited IC50 values as low as 11 μM, indicating strong efficacy .

Case Study 2: Antimicrobial Activity
Research has demonstrated that derivatives of this compound possess antimicrobial properties against a range of pathogens. These findings support further exploration into its use as a lead compound in drug development for infectious diseases .

Mechanism of Action

The mechanism of action of 2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells . The exact molecular targets and pathways vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

2,3-Dihydrobenzo[b]furan-5-carboxylic Acid
  • Molecular Formula : C₉H₈O₃
  • Key Difference : Lacks the methyl group at position 2.
  • Impact : Reduced steric hindrance and hydrophobicity compared to the methylated analog. This compound (CAS 76429-73-7) is a simpler scaffold for studying dihydrobenzofuran-carboxylic acid interactions .
2-Methyl-2,3-dihydro-1-benzofuran-7-carboxylic Acid
  • Molecular Formula : C₁₀H₁₀O₃
  • Key Difference : Carboxylic acid at position 7 instead of 3.

Functional Group Modifications

Methyl 2,3-Dihydrobenzofuran-5-carboxylate
  • Molecular Formula : C₁₀H₁₀O₃
  • Key Difference : Carboxylic acid is esterified to a methyl ester.
  • Impact : Increased lipophilicity and reduced acidity (pKa ~neutral), making it more suitable for prodrug formulations .
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid
  • Molecular Formula : C₁₀H₁₀O₄
  • Key Difference : Methoxy substituent at position 5 instead of carboxylic acid.
  • Impact : Loss of acidity and introduction of an electron-donating group, which may enhance stability but reduce metal-chelating capacity .

Substituent Additions

5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)isoxazole-3-carboxylic Acid
  • Molecular Formula: C₁₃H₁₁NO₄
  • Key Difference : Isoxazole ring appended at position 4.
7-(Chlorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic Acid
  • Molecular Formula : C₉H₇ClO₅S
  • Key Difference : Chlorosulfonyl group at position 5.
  • Impact : The strong electron-withdrawing sulfonyl group increases reactivity, enabling nucleophilic substitutions (e.g., in drug conjugate synthesis) .

Natural Product Derivatives

Quadricinctafuran A and B
  • Structure : (2R)-(2-Hydroxypropan-2-yl)-2,3-dihydro-1-benzofuran-5-carboxylic acid (Quadricinctafuran A) and its hydroxylated analog (Quadricinctafuran B).
  • Key Difference : Hydroxypropan-2-yl substituent at position 2.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C₁₀H₁₀O₃ 178.18 -COOH at C5, -CH₃ at C2 Drug intermediate, moderate acidity
2,3-Dihydrobenzo[b]furan-5-carboxylic acid C₉H₈O₃ 164.16 -COOH at C5 Simpler scaffold for SAR studies
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid C₁₀H₁₀O₄ 194.18 -OCH₃ at C5 Enhanced stability, reduced acidity
7-(Chlorosulfonyl)-2,3-dihydro-1-benzofuran-5-carboxylic acid C₉H₇ClO₅S 262.67 -SO₂Cl at C7 Reactive intermediate for conjugates
Quadricinctafuran A C₁₂H₁₄O₄ 222.24 -OH-propan-2-yl at C2 Natural product with chiral centers

Biological Activity

2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

This compound has the molecular formula C10H10O4C_{10}H_{10}O_4 and a molar mass of approximately 178.187 g/mol. It features a benzofuran structure characterized by a fused benzene and furan ring system, along with a carboxylic acid functional group that enhances its reactivity and biological potential. The compound exhibits a melting point between 149-150 °C and a predicted boiling point of around 333.1 °C.

Benzofuran derivatives, including this compound, have been shown to exhibit various biological activities through several mechanisms:

  • Antitumor Activity : Studies indicate that benzofuran compounds can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation. For instance, certain benzofuran derivatives have been reported to inhibit the growth of human ovarian cancer cell lines .
  • Antibacterial Effects : Research has demonstrated that this compound possesses antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways .
  • Antioxidant Activity : The presence of the carboxylic acid group contributes to the compound's ability to scavenge free radicals, thereby protecting cells from oxidative stress.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Antitumor Induces apoptosis in cancer cells; effective against various cancer cell lines.
Antibacterial Inhibits growth of Gram-positive and Gram-negative bacteria; disrupts cell walls.
Antioxidant Scavenges free radicals; protects against oxidative damage.
Anti-inflammatory Modulates inflammatory pathways; potential in treating chronic inflammation.

Case Studies

  • Antitumor Activity : A study evaluated the anticancer effects of benzofuran derivatives against human ovarian cancer cell line A2780, revealing significant cytotoxicity with an IC50 value indicating effective concentration levels for therapeutic use .
  • Antibacterial Testing : In antimicrobial assays, this compound demonstrated potent activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
  • Oxidative Stress Protection : Research highlighted the compound's ability to reduce oxidative stress markers in vitro, suggesting its potential as a protective agent in neurodegenerative diseases where oxidative damage is prevalent.

Q & A

Q. Table 1: Yield Comparison Under Different Conditions

CatalystSolventTemp (°C)Yield (%)
AlCl₃THF072
H₂SO₄Toluene2558
FeCl₃DCM2564

Basic: Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Dihydrobenzofuran protons : Look for coupling patterns (e.g., ABX systems) at δ 3.0–4.5 ppm for the 2,3-dihydro ring .
    • Carboxylic acid proton : Broad peak at δ ~12 ppm (if free acid) or absence (if esterified) .
  • IR Spectroscopy : Confirm carboxylic acid via O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
  • X-ray crystallography : Resolves stereochemistry and confirms dihydrofuran ring conformation (e.g., boat vs. chair) .

Advanced: How can stereochemical outcomes during synthesis be controlled, particularly for the 2-methyl substituent?

Methodological Answer:

  • Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-propylene oxide derivatives) to induce asymmetry .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in cyclization steps to enhance enantiomeric excess (ee) .
  • Kinetic resolution : Separate diastereomers via column chromatography if racemization occurs post-synthesis .

Example : In cascade sigmatropic rearrangements (), steric hindrance from the 2-methyl group directs regioselectivity during ring formation.

Advanced: How should researchers address contradictory spectral data (e.g., NMR shifts conflicting with computational predictions)?

Methodological Answer:

  • Cross-validation : Combine multiple techniques (e.g., 2D NMR, HSQC, HMBC) to confirm connectivity .
  • Computational modeling : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) .
  • Crystallographic evidence : Resolve ambiguities via single-crystal X-ray diffraction (see for benzofuran analogs).

Case Study : A reported δ 4.2 ppm signal initially assigned to a methyl group was re-assigned to a diastereotopic proton after HSQC revealed coupling to a carbon at δ 70 ppm .

Advanced: What strategies are effective for evaluating the biological activity of this compound in drug discovery?

Methodological Answer:

  • Targeted assays : Screen against enzymes (e.g., cyclooxygenase) where benzofuran derivatives show affinity ().
  • Structure-activity relationship (SAR) : Modify substituents (e.g., halogenation at the 6-position) and correlate with bioactivity .
  • ADMET profiling : Assess solubility (logP via HPLC), metabolic stability (microsomal assays), and toxicity (MTT assays) .

Q. Table 2: SAR Data for Analogues

SubstituentIC₅₀ (µM) COX-2LogP
5-COOH12.31.2
5-COOCH₃8.71.8
6-Cl5.12.1

Advanced: How can computational chemistry aid in predicting reactivity or stability of this compound?

Methodological Answer:

  • Reactivity prediction : Use DFT to model transition states (e.g., for acid-catalyzed ring-opening) .
  • Stability studies : Perform molecular dynamics (MD) simulations to assess degradation under thermal stress .
  • Docking studies : Predict binding modes to biological targets (e.g., kinases) using AutoDock Vina .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid
Reactant of Route 2
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2-Methyl-2,3-dihydro-1-benzofuran-5-carboxylic acid

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